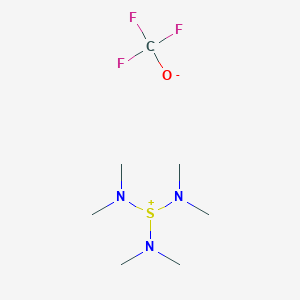![molecular formula C19H25ClN6O2 B8532419 tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B8532419.png)
tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate
Übersicht
Beschreibung
tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrimidine ring containing a piperazine moiety and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety and the chlorine atom. The final step involves the attachment of the tert-butyl carbamate group to the phenyl ring.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using piperazine derivatives.
Chlorination: The chlorine atom can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Carbamate Formation: The final step involves the reaction of the phenyl ring with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenyl ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, especially on the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like piperazine derivatives, and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or proteins. These interactions can modulate biological pathways and result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
- Tert-butyl (4-(piperazin-1-yl)phenyl)carbamate
- Tert-butyl (2-(4-chlorophenyl)piperazin-1-yl)carbamate
Uniqueness
tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate is unique due to the presence of the pyrimidine ring and the specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperazine moiety and the pyrimidine ring enhances its potential for interacting with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C19H25ClN6O2 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C19H25ClN6O2/c1-19(2,3)28-18(27)24-15-7-5-4-6-14(15)23-17-22-12-13(20)16(25-17)26-10-8-21-9-11-26/h4-7,12,21H,8-11H2,1-3H3,(H,24,27)(H,22,23,25) |
InChI-Schlüssel |
PKFRIXNMQQGKCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC2=NC=C(C(=N2)N3CCNCC3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
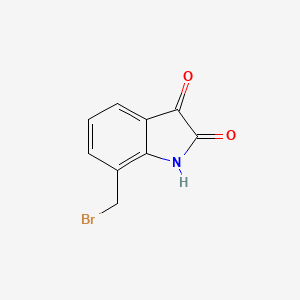
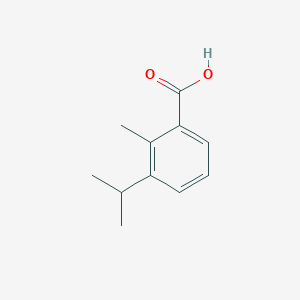

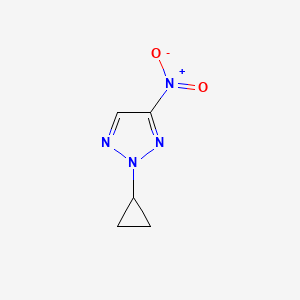
![N-(cyanomethyl)-4-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide](/img/structure/B8532359.png)

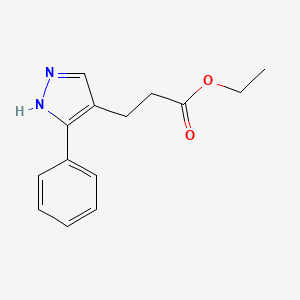
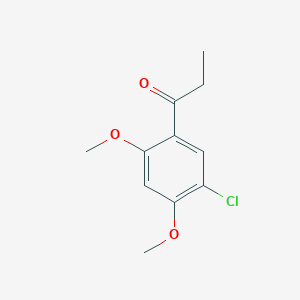
![(4-Isopropylphenyl)[(1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B8532376.png)


